molecular formula C17H20N2O4S2 B3613668 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxy-4-(methylthio)benzamide

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxy-4-(methylthio)benzamide

Cat. No. B3613668
M. Wt: 380.5 g/mol
InChI Key: UPKJEHKMMVFFID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxy-4-(methylthio)benzamide, also known as AM-1241, is a synthetic cannabinoid receptor agonist. It was first synthesized in the year 2000 by researchers at the University of Connecticut. Since then, it has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxy-4-(methylthio)benzamide exerts its effects by binding to the cannabinoid receptor type 2 (CB2 receptor), which is mainly expressed in immune cells and peripheral tissues. Activation of CB2 receptor by this compound leads to the inhibition of inflammatory mediators and the activation of anti-inflammatory pathways. Moreover, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is involved in the regulation of inflammation and neuroprotection.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to increase the production of anti-inflammatory cytokines such as IL-10. Moreover, this compound has been shown to reduce the activation of microglia and astrocytes, which are involved in the pathogenesis of neuroinflammation.

Advantages and Limitations for Lab Experiments

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxy-4-(methylthio)benzamide has several advantages for lab experiments. It is a highly selective CB2 receptor agonist, which reduces the risk of off-target effects. It is also stable and has a long half-life, which makes it suitable for in vivo experiments. However, this compound has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. Moreover, its high lipophilicity can lead to non-specific binding to cell membranes and other lipophilic molecules.

Future Directions

For research include optimization of its pharmacokinetic and pharmacodynamic properties, use in combination with other drugs, development of novel drug delivery systems, and development of diagnostic tools.

Scientific Research Applications

N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxy-4-(methylthio)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic effects in animal models of neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to have anti-inflammatory effects in animal models of acute and chronic inflammation. Moreover, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-methoxy-4-methylsulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-23-16-11-13(24-2)5-8-15(16)17(20)19-10-9-12-3-6-14(7-4-12)25(18,21)22/h3-8,11H,9-10H2,1-2H3,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKJEHKMMVFFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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